molecular formula C24H19BrClN5O2S B282908 2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

Cat. No. B282908
M. Wt: 556.9 g/mol
InChI Key: DXHRLADWVNQMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the triazole family, which has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. In addition, it has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, it has been studied for its potential use as an anti-inflammatory and analgesic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide in lab experiments is its wide range of potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research on 2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide. One potential direction is to further study its mechanism of action to optimize its use in various therapeutic applications. In addition, it can also be studied for its potential use in combination therapy with other drugs to enhance its efficacy. Furthermore, it can also be studied for its potential use in developing new antimicrobial and antifungal agents.

Synthesis Methods

The synthesis of 2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide involves the condensation of 4-bromo-2-nitroaniline with 4-methyl-5-mercapto-1,2,4-triazole-3-carboxylic acid followed by reduction with tin and hydrochloric acid. The resulting compound is then reacted with 4-(4-chlorophenylamino)-2-oxoethylthio)benzoic acid to yield the final product.

Scientific Research Applications

This compound has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and anticancer properties. In addition, it has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

Molecular Formula

C24H19BrClN5O2S

Molecular Weight

556.9 g/mol

IUPAC Name

2-bromo-N-[4-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C24H19BrClN5O2S/c1-31-22(29-30-24(31)34-14-21(32)27-17-12-8-16(26)9-13-17)15-6-10-18(11-7-15)28-23(33)19-4-2-3-5-20(19)25/h2-13H,14H2,1H3,(H,27,32)(H,28,33)

InChI Key

DXHRLADWVNQMRN-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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